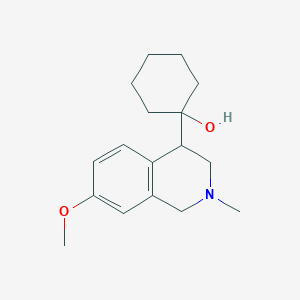![molecular formula C8H12N2O4 B11716485 ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B11716485.png)
ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-[(2S)-3,6-Dioxopiperazin-2-yl]acetat ist eine chemische Verbindung mit der Summenformel C8H12N2O4 und einem Molekulargewicht von 200,19 g/mol . Diese Verbindung ist ein Derivat von Piperazin, einer sechsgliedrigen heterocyclischen Verbindung, die zwei Stickstoffatome enthält. Aufgrund seiner einzigartigen chemischen Eigenschaften wird es häufig in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-[(2S)-3,6-Dioxopiperazin-2-yl]acetat beinhaltet typischerweise die Reaktion von Piperazinderivaten mit Ethylchloracetat unter basischen Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Ethanol durchgeführt, und eine Base wie Natriumhydroxid oder Kaliumcarbonat wird verwendet, um die Reaktion zu erleichtern . Das Reaktionsgemisch wird dann bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, bis die Reaktion abgeschlossen ist.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von Ethyl-2-[(2S)-3,6-Dioxopiperazin-2-yl]acetat durch den Einsatz großer Reaktoren und kontinuierlicher Durchflussverfahren skaliert werden. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um alle Verunreinigungen zu entfernen .
Chemische Reaktionsanalyse
Reaktionstypen
Ethyl-2-[(2S)-3,6-Dioxopiperazin-2-yl]acetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid in Ethanol.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
Ethyl-2-[(2S)-3,6-Dioxopiperazin-2-yl]acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird in der Untersuchung der Enzyminhibition und Protein-Ligand-Wechselwirkungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-[(2S)-3,6-Dioxopiperazin-2-yl]acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder allosterische Zentren bindet und so verhindert, dass das Enzym sein Substrat katalysiert. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, abhängig von dem Enzym oder dem Pfad, der angegriffen wird .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Vergleich Mit ähnlichen Verbindungen
Ethyl-2-[(2S)-3,6-Dioxopiperazin-2-yl]acetat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Ethyl-2-[(2S)-3,6-Dioxopiperazin-2-yl]propanoat: Ähnliche Struktur, aber mit einer Propanoatgruppe anstelle einer Acetatgruppe.
Methyl-2-[(2S)-3,6-Dioxopiperazin-2-yl]acetat: Ähnliche Struktur, aber mit einem Methylester anstelle eines Ethylesters.
2-[(2S)-3,6-Dioxopiperazin-2-yl]essigsäure: Ähnliche Struktur, aber mit einer Carbonsäuregruppe anstelle einer Estergruppe.
Diese Verbindungen teilen ähnliche chemische Eigenschaften, können aber aufgrund der Unterschiede in ihren funktionellen Gruppen unterschiedliche Reaktivität und biologische Aktivität aufweisen.
Eigenschaften
Molekularformel |
C8H12N2O4 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-7(12)3-5-8(13)9-4-6(11)10-5/h5H,2-4H2,1H3,(H,9,13)(H,10,11)/t5-/m0/s1 |
InChI-Schlüssel |
KXLFPPCPWJDEEW-YFKPBYRVSA-N |
Isomerische SMILES |
CCOC(=O)C[C@H]1C(=O)NCC(=O)N1 |
Kanonische SMILES |
CCOC(=O)CC1C(=O)NCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11716411.png)

![Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate](/img/structure/B11716440.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B11716442.png)



![1-(4-Ethylphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716449.png)
![4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11716455.png)
![2-{5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11716463.png)

![5-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716471.png)

![Methyl 4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B11716486.png)
